Cas no 32580-72-6 (2-Propenoic acid,3-[2,4-bis(1-methylethyl)phenyl]-, ethyl ester)

2-Propenoic acid,3-[2,4-bis(1-methylethyl)phenyl]-, ethyl ester structure
32580-72-6 structure
Product Name:2-Propenoic acid,3-[2,4-bis(1-methylethyl)phenyl]-, ethyl ester
Numero CAS:32580-72-6
MF:C17H24O2
MW:260.371265411377
CID:311920
PubChem ID:22172571
Update Time:2025-04-19

2-Propenoic acid,3-[2,4-bis(1-methylethyl)phenyl]-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-[2,4-bis(1-methylethyl)phenyl]-, ethyl ester
    • ethyl 4-methyl-3-phenyl-2-propan-2-ylpent-2-enoate
    • 2,4-Diisopropylcinnamic acid, ethyl ester
    • Cinnamic acid, 2,4-diisopropyl-, ethyl ester
    • ethyl (2E)-3-[2,4-di(propan-2-yl)phenyl]prop-2-enoate
    • ethyl (2E)-3-[3,5-bis(1-methylethyl)phenyl]prop-2-enoate
    • Ethyl 3-(2,4-bis(1-methylethyl)phenyl)acrylate
    • Ethyl diisopropylcinnamate
    • SCHEMBL648606
    • ethyl 2,4-diisopropylcinnamate
    • SCHEMBL15514
    • EINECS 251-109-7
    • ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate
    • ETHYL DIISOPROPYLCINNAMATE [INCI]
    • 32580-72-6
    • Q27266661
    • ethyl (E)-3-[2,4-di(propan-2-yl)phenyl]prop-2-enoate
    • UNII-78DJ72G1BC
    • 2-Propenoic acid, 3-(2,4-bis(1-methylethyl)phenyl)-, ethyl ester
    • 78DJ72G1BC
    • Inchi: 1S/C17H24O2/c1-6-19-17(18)10-9-14-7-8-15(12(2)3)11-16(14)13(4)5/h7-13H,6H2,1-5H3/b10-9+
    • Chiave InChI: XRLCQRMNGQRGOC-MDZDMXLPSA-N
    • Sorrisi: O(CC)C(/C=C/C1=CC=C(C=C1C(C)C)C(C)C)=O

Proprietà calcolate

  • Massa esatta: 260.17772
  • Massa monoisotopica: 260.17763
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 6
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.2
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Densità: 0.974
  • Punto di ebollizione: 347.3°Cat760mmHg
  • Punto di infiammabilità: 174.7°C
  • Indice di rifrazione: 1.523
  • PSA: 26.3
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.